Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a phenyl group at position 2 and a pentafluorophenoxyacetyloxy substituent at position 5. Its molecular formula is C₂₀H₁₃F₅O₆, with an average molecular mass of 444.308 g/mol . The pentafluorophenoxy group introduces strong electron-withdrawing effects, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound’s structural complexity makes it relevant for applications in medicinal chemistry and materials science, particularly where fluorinated motifs are advantageous.
Properties
Molecular Formula |
C25H15F5O6 |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
ethyl 5-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H15F5O6/c1-2-33-25(32)17-14-10-13(8-9-15(14)36-23(17)12-6-4-3-5-7-12)35-16(31)11-34-24-21(29)19(27)18(26)20(28)22(24)30/h3-10H,2,11H2,1H3 |
InChI Key |
UBOPBIJZVQAZOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)COC3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the pentafluorophenoxy group is often carried out via nucleophilic substitution reactions, where a pentafluorophenol derivative reacts with an appropriate electrophile. The final esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pentafluorophenoxy group, where nucleophiles such as amines or thiols replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino or thiol derivatives
Scientific Research Applications
Structural Features
The compound features a benzofuran core, which is known for its biological activity, along with a pentafluorophenoxyacetyl group that enhances its lipophilicity and potential bioactivity. The presence of fluorine atoms can significantly alter the compound's interaction with biological targets.
Pharmacological Research
Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate has shown promise in various pharmacological applications:
Anti-inflammatory Activity
Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Studies have demonstrated its ability to reduce inflammation in vitro by modulating signaling pathways associated with cytokine production.
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role.
Anticancer Activity
Preliminary studies suggest that this compound can induce apoptosis in cancer cells. In vitro assays have shown that it selectively targets various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent cytotoxicity.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including:
- Acetylation : Introduction of the acetyl group using acetic anhydride or acetyl chloride.
- Fluorination : Incorporation of fluorine atoms through electrophilic aromatic substitution methods.
- Esterification : Formation of the ethyl ester via reaction with ethanol and acid catalysts.
These synthetic routes are crucial for modifying the compound to enhance its biological activity or to study structure-activity relationships.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving human macrophages, this compound exhibited significant inhibition of TNF-alpha production. This finding suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Case Study 2: Antioxidant Activity
Using the DPPH assay, researchers found that the compound effectively scavenged free radicals, demonstrating its potential as an antioxidant agent. This activity may be beneficial in developing treatments for diseases characterized by oxidative stress, such as Alzheimer's disease.
Case Study 3: Anticancer Properties
In vitro studies on A549 (lung cancer) and MCF-7 (breast cancer) cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. The reported IC50 values were 8.23 µM for A549 cells and 5.59 µM for MCF-7 cells, showcasing its selective cytotoxicity towards cancer cells.
Mechanism of Action
The mechanism of action of Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pentafluorophenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the benzofuran core may contribute to the compound’s ability to intercalate into DNA or interact with other biomolecules.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and analogs with modifications at positions 2 and 5 of the benzofuran core:
Key Comparative Insights
- Electron-Withdrawing Effects: The target compound’s pentafluorophenoxy group offers superior electron-withdrawing capacity compared to acetyloxy () or 2-methylpropanoyloxy () groups.
- Steric and π-π Interactions : The phenyl group at position 2 (target compound) facilitates stronger π-π stacking compared to methyl-substituted analogs (e.g., ), which may influence crystallinity or binding affinity in biological targets .
- Synthetic Accessibility : Compounds with simpler substituents (e.g., acetyloxy in ) are likely easier to synthesize, whereas fluorinated or heterocyclic groups (e.g., ) may require specialized reagents or conditions .
Research Methodologies and Structural Analysis
- Crystallography : Structural determination of related compounds (e.g., –8) often employs X-ray diffraction using instruments like the Bruker D8 Venture, with data refinement via SHELX software (SHELXL, SHELXS) .
Biological Activity
Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzofuran core, an ethyl ester group, and a pentafluorophenoxyacetyl moiety. The incorporation of the pentafluorophenoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes involved in inflammatory pathways. For instance, benzofuran derivatives have been noted for their capacity to inhibit 5-lipoxygenase (5-LO), an enzyme critical in the biosynthesis of leukotrienes, which are mediators in inflammatory responses .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It is hypothesized that the compound may inhibit leukotriene synthesis by blocking the activity of 5-LO. This mechanism is particularly relevant in the context of treating inflammatory diseases such as asthma and rheumatoid arthritis.
Anticancer Potential
Preliminary studies suggest that benzofuran derivatives can exhibit anticancer activity. For example, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Inhibition of 5-Lipoxygenase : A study demonstrated that related benzofuran derivatives effectively inhibited 5-LO with IC50 values ranging from low micromolar to sub-micromolar concentrations. This suggests that this compound may possess similar inhibitory effects .
- Antitumor Activity : In vitro studies on structurally analogous compounds have reported significant antiproliferative effects against various cancer cell lines, indicating a potential therapeutic role for this compound in oncology .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
